molecular formula C15H22N2O2 B3334409 (S)-N-(3,5-Dimethylphenyl)-3-methyl-2-(N-formyl-N-methylamino)butanamide CAS No. 731797-86-7

(S)-N-(3,5-Dimethylphenyl)-3-methyl-2-(N-formyl-N-methylamino)butanamide

Cat. No. B3334409
CAS RN: 731797-86-7
M. Wt: 262.35 g/mol
InChI Key: WWUZCRRIJZUXEZ-AWEZNQCLSA-N
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Description

(S)-N-(3,5-Dimethylphenyl)-3-methyl-2-(N-formyl-N-methylamino)butanamide is a synthetic compound that belongs to the class of amides. It is commonly known as Dibenzoylmethane (DBM) and has gained significant attention in scientific research due to its potential therapeutic properties. DBM is widely studied for its anticancer, anti-inflammatory, and antioxidant effects.

Scientific Research Applications

Chiral Organocatalyst in Asymmetric Reduction

(S)-N-(3,5-Dimethylphenyl)-3-methyl-2-(N-formyl-N-methylamino)butanamide, also known as kenamide, is primarily used as a chiral organocatalyst in the asymmetric reduction of prochiral N-aryl ketimines with trichlorosilane. This reagent is a key component in synthesizing enantiomerically pure compounds, which are crucial in various pharmaceutical applications. The compound is characterized as a white or yellowish white powder with specific melting points and solubility in chloroform. It is synthesized from commercially available N-Boc-L-valine, undergoing a series of reactions including N-methylation, mixed anhydride generation, and amide formation (Noshi, 2014).

Formation of Oxazole Derivatives

The compound has been used in the synthesis of new oxazole derivatives. Specifically, reactions of related N-(2,2-dichloro-1-cyanoethenyl)amides with aliphatic amines, such as methylamine or dimethylamine, have led to the creation of previously unknown 5-amino-1,3-oxazole-4-carbonitriles. These compounds are of interest in various chemical research fields, including organic synthesis and pharmaceutical research (Shablykin, Chumachenko, & Brovarets, 2021).

Tungsten(VI) Complexes Formation

Another application involves its reaction in the formation of tungsten(VI) complexes with aminobis(phenolato) [O,N,O] donor ligands. These complexes, after undergoing reactions with chlorinating reagents, can be used for catalyzing ring-opening metathesis polymerization of norbornene, a process significant in the field of polymer chemistry (Lehtonen & Sillanpää, 2004).

Synthesis of Biofilm Inhibitors

Furthermore, derivatives of the compound, such as 4-chloro-N-(dimethylphenyl)butamide regio-isomers, have been synthesized and tested for their ability to inhibit bacterial biofilms against Staphylococcus aureus and Escherichia coli. This application is particularly relevant in the field of medical microbiology and the development of antibacterial agents (Abbasi et al., 2020).

properties

IUPAC Name

(2S)-N-(3,5-dimethylphenyl)-2-[formyl(methyl)amino]-3-methylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O2/c1-10(2)14(17(5)9-18)15(19)16-13-7-11(3)6-12(4)8-13/h6-10,14H,1-5H3,(H,16,19)/t14-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWUZCRRIJZUXEZ-AWEZNQCLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)C(C(C)C)N(C)C=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC(=C1)NC(=O)[C@H](C(C)C)N(C)C=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00464820
Record name (S)-N-(3,5-DIMETHYLPHENYL)-3-METHYL-2-(N-FORMYL-N-METHYLAMINO)BUTANAMIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00464820
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-N-(3,5-Dimethylphenyl)-3-methyl-2-(N-formyl-N-methylamino)butanamide

CAS RN

731797-86-7
Record name (S)-N-(3,5-DIMETHYLPHENYL)-3-METHYL-2-(N-FORMYL-N-METHYLAMINO)BUTANAMIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00464820
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 731797-86-7
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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